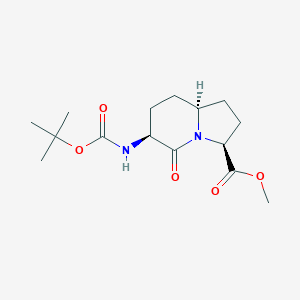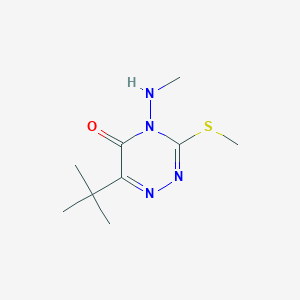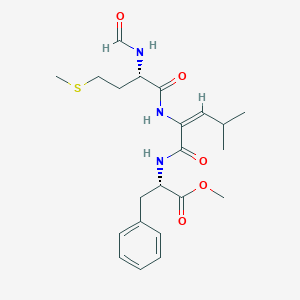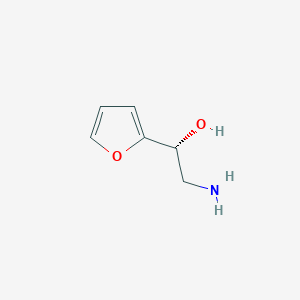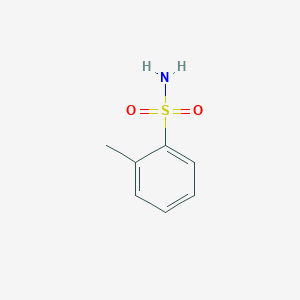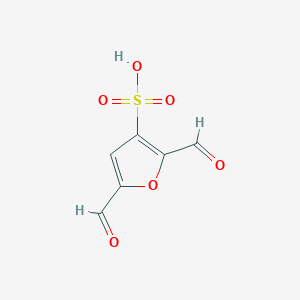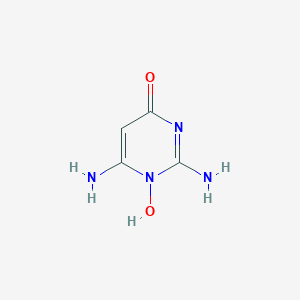
2,6-Diamino-1-hydroxypyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-1-hydroxypyrimidin-4-one, also known as DAPY, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. DAPY is a pyrimidine derivative that has a unique structure that allows it to interact with a variety of biological targets, including enzymes and receptors.
Mécanisme D'action
2,6-Diamino-1-hydroxypyrimidin-4-one exerts its pharmacological effects by binding to specific enzymes and receptors, inhibiting their activity and disrupting their function. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the active site of reverse transcriptase, preventing the synthesis of viral DNA. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the DNA of cancer cells, causing DNA damage and inducing apoptosis.
Effets Biochimiques Et Physiologiques
2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to have a variety of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis, and inhibition of cancer cell proliferation. 2,6-Diamino-1-hydroxypyrimidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,6-Diamino-1-hydroxypyrimidin-4-one is its ability to inhibit the activity of several enzymes and receptors, making it a versatile drug candidate for the treatment of various diseases. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has a relatively low toxicity profile, making it a safe drug candidate for clinical trials. However, one of the limitations of 2,6-Diamino-1-hydroxypyrimidin-4-one is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2,6-Diamino-1-hydroxypyrimidin-4-one, including the optimization of its synthesis and purification methods, the identification of new targets for drug development, and the development of new drug delivery systems to improve its bioavailability. Additionally, research on the pharmacokinetics and pharmacodynamics of 2,6-Diamino-1-hydroxypyrimidin-4-one in vivo will be important for the development of safe and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2,6-Diamino-1-hydroxypyrimidin-4-one can be achieved through several methods, including the reaction of 2,6-diaminopyrimidine with glyoxylic acid or its derivatives. Another common method involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2,6-Diamino-1-hydroxypyrimidin-4-one with high purity.
Applications De Recherche Scientifique
2,6-Diamino-1-hydroxypyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, HIV, and tuberculosis. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to inhibit the activity of several enzymes, including reverse transcriptase, integrase, and topoisomerase II. These enzymes are essential for the replication of viruses and cancer cells, making them attractive targets for drug development.
Propriétés
Numéro CAS |
131230-62-1 |
|---|---|
Nom du produit |
2,6-Diamino-1-hydroxypyrimidin-4-one |
Formule moléculaire |
C4H6N4O2 |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
2,6-diamino-1-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-4(6)8(2)10/h1,10H,5H2,(H2,6,7,9) |
Clé InChI |
PHBRROLCXYXCIU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=NC1=O)N)O)N |
SMILES canonique |
C1=C(N(C(=NC1=O)N)O)N |
Synonymes |
4(3H)-Pyrimidinone, 2,6-diamino-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



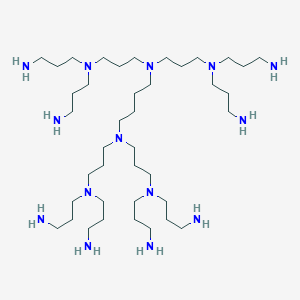
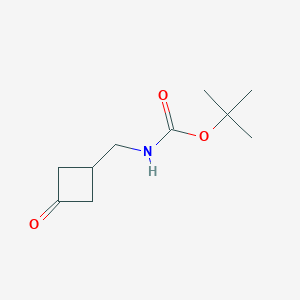
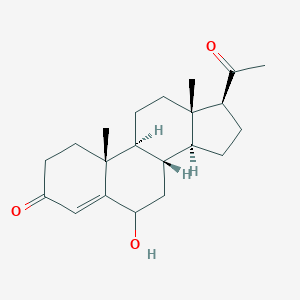
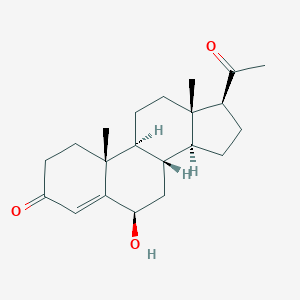
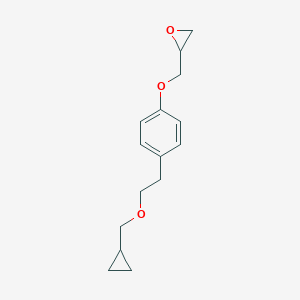
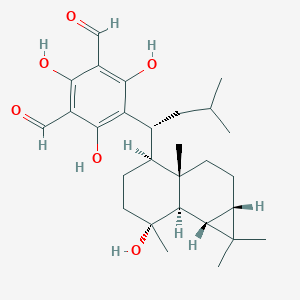
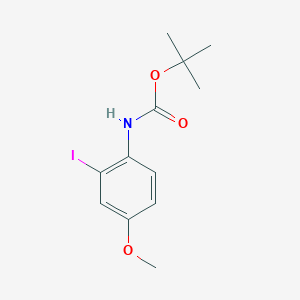
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
